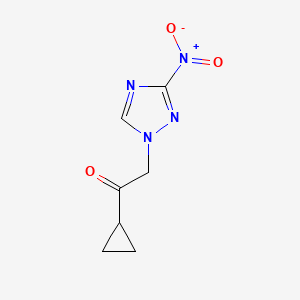
1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
化学反应分析
1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of products.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives such as:
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Similar in structure but with a chlorine atom instead of a nitro group.
3-Nitro-1,2,4-triazol-5-one: Another nitro-triazole compound with different substituents.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and nitro groups, which confer distinct chemical and biological properties.
生物活性
1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).
Structural Overview
The molecular formula of this compound is C7H8N4O3, with a molecular weight of approximately 196.16 g/mol. The compound features a cyclopropyl group and a 3-nitro-1H-1,2,4-triazole moiety , which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O3 |
| Molecular Weight | 196.16 g/mol |
| CAS Number | 340968-89-0 |
Antimicrobial Properties
The 3-nitro-1H-1,2,4-triazole moiety is well-documented for its antifungal and antibacterial properties. Studies indicate that compounds containing this moiety can inhibit specific enzymes involved in pathogen metabolism, offering therapeutic effects against various infections.
This compound has shown promising activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against several strains of bacteria known for antibiotic resistance, including those within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
In Vitro Evaluations
Research has highlighted the compound's ability to inhibit bacterial growth effectively. For example:
- Study A : Evaluated the compound against ESKAPE pathogens and reported significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) |
|---|---|
| Enterococcus faecium | 8 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 32 |
| Acinetobacter baumannii | 64 |
Structure–Activity Relationship (SAR)
The SAR studies suggest that the presence of the triazole ring is crucial for the biological activity of derivatives. Modifications to the cyclopropyl group or the nitro substituent can significantly alter potency. The findings indicate that optimizing these structural elements can enhance antibacterial efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable approach involves nucleophilic substitution reactions where cyclopropyl-containing precursors react with triazole derivatives under controlled conditions to yield high-purity products .
属性
IUPAC Name |
1-cyclopropyl-2-(3-nitro-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c12-6(5-1-2-5)3-10-4-8-7(9-10)11(13)14/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVPFBZYFYUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














